Indolin-7-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indolin-7-amine hydrochloride is a chemical compound belonging to the indoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a five-membered nitrogenous ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Indolin-7-amine hydrochloride can be synthesized through several methods. One common approach involves the reduction of indole derivatives. Another method is the intramolecular Diels–Alder synthesis, which involves the cyclization of appropriate precursors under specific conditions . Catalytic synthesis using transition metal catalysts is also employed to achieve the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Indolin-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolin-7-one derivatives, while substitution reactions can produce various substituted indoline compounds .
Wissenschaftliche Forschungsanwendungen
Indolin-7-amine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
Indolin-7-amine hydrochloride can be compared with other similar compounds, such as spiroindole and spirooxindole derivatives. These compounds share a similar indoline backbone but differ in their structural modifications and biological activities . The unique properties of this compound, such as its specific substitution patterns and reactivity, make it distinct and valuable for various applications .
Vergleich Mit ähnlichen Verbindungen
- Spiroindole derivatives
- Spirooxindole derivatives
- Indole derivatives
Eigenschaften
Molekularformel |
C8H11ClN2 |
---|---|
Molekulargewicht |
170.64 g/mol |
IUPAC-Name |
2,3-dihydro-1H-indol-7-amine;hydrochloride |
InChI |
InChI=1S/C8H10N2.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-3,10H,4-5,9H2;1H |
InChI-Schlüssel |
MCKFUNDNTCJWTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C1C=CC=C2N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.